![molecular formula C8H11Br3N2 B13093785 5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide](/img/structure/B13093785.png)
5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide is a chemical compound with the molecular formula C8H10Br2N2 It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound containing both pyrrole and pyridine rings
Vorbereitungsmethoden
The synthesis of 5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide typically involves the bromination of 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents targeting cancer and other diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in the context of kinase inhibition, the compound binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in cancer therapy, where abnormal kinase activity drives tumor growth and progression.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide can be compared with other similar compounds, such as:
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: This compound lacks the dihydrobromide moiety and has different solubility and reactivity properties.
Pyrrolopyrazine Derivatives: These compounds contain a pyrazine ring instead of a pyridine ring and exhibit different biological activities, such as antimicrobial and kinase inhibitory effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrobromide moiety, which influences its chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11Br3N2 |
|---|---|
Molekulargewicht |
374.90 g/mol |
IUPAC-Name |
5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;dihydrobromide |
InChI |
InChI=1S/C8H9BrN2.2BrH/c1-5-3-10-8-7(5)2-6(9)4-11-8;;/h2,4-5H,3H2,1H3,(H,10,11);2*1H |
InChI-Schlüssel |
HHZLEUITIQEPAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC2=C1C=C(C=N2)Br.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


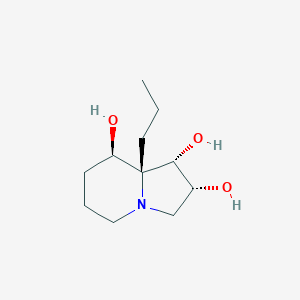





![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
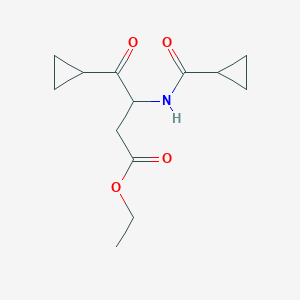
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)
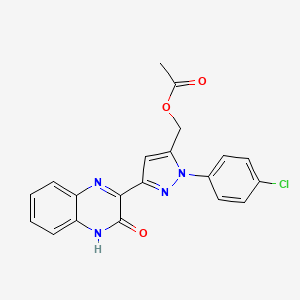
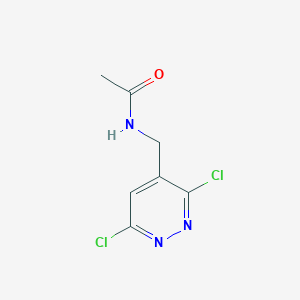
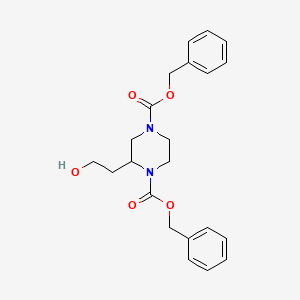

![5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13093781.png)
